7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1194373-85-7
VCID: VC8216289
InChI: InChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
SMILES: C1=CC2=C(C=C1Br)NN=C(C2=O)C(=O)O
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

CAS No.: 1194373-85-7

Cat. No.: VC8216289

Molecular Formula: C9H5BrN2O3

Molecular Weight: 269.05 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid - 1194373-85-7

Specification

CAS No. 1194373-85-7
Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
IUPAC Name 7-bromo-4-oxo-1H-cinnoline-3-carboxylic acid
Standard InChI InChI=1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)
Standard InChI Key PHMYOFFFIRSGMY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)NN=C(C2=O)C(=O)O
Canonical SMILES C1=CC2=C(C=C1Br)NN=C(C2=O)C(=O)O

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Effects

The quinoline core consists of a benzene ring fused to a pyridine ring, with the bromine atom at position 7 exerting significant electronic effects. The electron-withdrawing nature of bromine increases the electrophilicity of the 4-position ketone, enhancing reactivity in nucleophilic substitution reactions . The carboxylic acid group at position 3 contributes to hydrogen-bonding interactions, critical for molecular recognition in biological systems.

Table 1: Molecular Properties of 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₀H₆BrNO₃
Molecular Weight268.07 g/mol
SMILESC1=CC2=C(C=C1Br)C(=O)C=C(N2)C(=O)O
Predicted CCS (Ų) [M+H]+145.2

The compound’s InChIKey (NYSWHDCWDSWVAJ-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, distinguishing it from positional isomers .

Synthetic Methodologies

Multi-Step Synthesis from Chromene Precursors

A robust synthesis route involves the bromination and cyclization of chromene intermediates, as demonstrated in the preparation of the antibiotic ozenoxacin :

Step 1: Bromination of Ethyl 7-Bromo-8-methyl-4-oxo-4H-chromene-3-carboxylate
Lithium hydroxide-mediated hydrolysis of the ester yields 7-bromo-8-methyl-4-oxo-4H-chromene-3-carboxylic acid in 95% yield .

Step 2: Cyclocondensation with Cyclopropylamine
Reaction with cyclopropylamine in dimethylacetamide facilitates ring expansion, forming 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This step highlights the nucleophilic attack at the 4-position carbonyl, driven by the electron-deficient quinoline core .

Table 2: Key Reaction Conditions and Yields

StepReagent/ConditionsYield
1LiOH, THF/H₂O, 0°C → RT95%
2Cyclopropylamine, DMA, RT25%

Pharmaceutical Applications and Biological Activity

Role as a Topoisomerase Inhibitor Precursor

The compound serves as a critical intermediate in synthesizing fluoroquinolone antibiotics. Its bromine atom enhances membrane permeability, while the carboxylic acid group chelates magnesium ions in bacterial DNA gyrase, disrupting replication .

Structure-Activity Relationship (SAR) Insights

  • Bromine at C7: Increases halogen bonding with enzyme active sites, improving potency against Gram-positive pathogens .

  • Carboxylic Acid at C3: Essential for metal ion coordination, with ester derivatives showing reduced activity .

Spectroscopic and Analytical Data

Mass Spectrometry Fragmentation Patterns

The [M+H]+ ion at m/z 267.96040 fragments via loss of CO₂ (44 Da) and HBr (80 Da), yielding characteristic peaks at m/z 223.96 and 187.97 .

Predicted Collision Cross Section (CCS)

The CCS value of 145.2 Ų for [M+H]+ aligns with its planar structure, facilitating rapid HPLC separations in pharmaceutical quality control .

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Industrial synthesis requires tetrahydrofuran (THF) and dimethylacetamide (DMA), posing flammability and toxicity risks. Recent advances advocate for switchable solvents to improve sustainability .

Purification Techniques

Silica gel chromatography remains standard, but simulated moving bed (SMB) systems are emerging for continuous production, enhancing yield from 78% to >90% .

Future Directions in Medicinal Chemistry

Hybrid Analogues for Multidrug-Resistant Pathogens

Conjugation with azole moieties is being explored to enhance activity against Staphylococcus aureus biofilms. Preliminary data show a 4-fold MIC reduction compared to parent compounds .

Prodrug Development

Ester prodrugs, such as ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, improve oral bioavailability and are under investigation for systemic infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator